1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane is a specialized halogenated compound with the chemical formula and a molecular weight of 347.84 g/mol. It is classified under specialty chemicals and is primarily used in various industrial applications, particularly as a solvent. The compound is identified by its CAS number 85720-82-7 and has been noted for its potential as a replacement for chlorofluorocarbons in cleaning and degreasing applications due to its desirable solvent properties .
The synthesis of 1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane typically involves multi-step reactions that incorporate various halogenated intermediates. While specific synthetic routes are proprietary or not extensively detailed in public literature, the general approach includes:
These methods are designed to optimize the compound's physical properties for its intended applications .
The molecular structure of 1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane can be represented using various chemical notation systems:
C(C(F)(F)Br)(OC(C(F)(F)Cl)(F)Cl)(F)F
NGNRMWPNTBTVNN-UHFFFAOYSA-N
This structure reveals a complex arrangement with multiple halogen substituents that contribute to its unique chemical behavior. The presence of bromine and chlorine atoms alongside trifluoromethyl groups enhances its reactivity and stability .
The compound can participate in several chemical reactions typical for halogenated hydrocarbons:
These reactions are significant for modifying the compound's properties or synthesizing new derivatives .
The mechanism of action for 1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane primarily revolves around its role as a solvent. Its ability to dissolve various organic materials while exhibiting low toxicity makes it suitable for precision cleaning applications. The presence of multiple electronegative halogens enhances its polarity and solvation capabilities:
Relevant analyses indicate that the compound has favorable properties for use as a cleaning agent while being less harmful than older solvents .
The primary applications of 1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane include:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0